Caspofungin Acetate-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

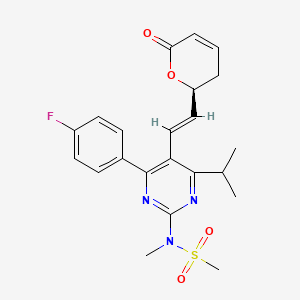

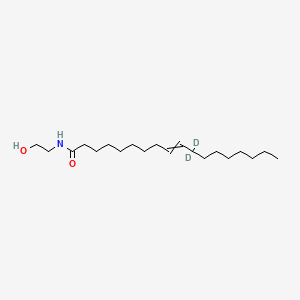

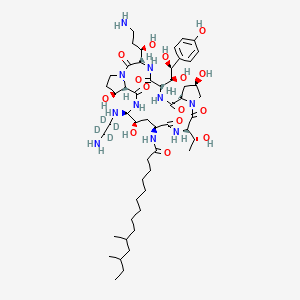

Caspofungin Acetate-d4 is a deuterated form of Caspofungin Acetate, an antifungal agent belonging to the echinocandin class. It is a semi-synthetic water-soluble lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Caspofungin Acetate.

Mechanism of Action

Target of Action

Caspofungin Acetate-d4 primarily targets the enzyme β (1,3)-D-Glucan synthase . This enzyme plays a crucial role in the synthesis of β (1,3)-D-Glucan, an essential component of the cell wall of numerous fungal species . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall .

Mode of Action

This compound, as an echinocandin class antifungal agent, interacts with its target, β (1,3)-D-Glucan synthase, through non-competitive inhibition . This interaction blocks the synthesis of β (1,3)-D-Glucan, a critical component of the fungal cell wall . The inhibition of β (1,3)-D-Glucan synthesis leads to osmotic instability and eventually results in the lysis and death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucan synthesis pathway in the fungal cell wall . By inhibiting the β (1,3)-D-Glucan synthase enzyme, this compound disrupts the production of glucan, leading to a weakened cell wall and increased susceptibility to osmotic stress . The downstream effect of this action is the lysis and death of the fungal cell .

Pharmacokinetics

It’s known that caspofungin, the parent compound, is typically administered intravenously . More research would be needed to provide a detailed outline of the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action is the effective treatment of various fungal infections. It has shown activity against infections with Aspergillus and Candida . Clinical trials have demonstrated its effectiveness in treating invasive aspergillosis in patients who are refractory to or intolerant of other therapies .

Biochemical Analysis

Biochemical Properties

Caspofungin Acetate-d4 acts on the fungal cell wall by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the cell wall of numerous fungal species . This inhibition is achieved through non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase .

Cellular Effects

This compound has antifungal activity against yeasts of the genus Candida (including isolates resistant to azoles and amphotericin B), several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi, such as Histoplasma, Blastomyces, and Coccidioides . It disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of β (1,3)-D-glucan synthesis in the fungal cell wall. This is achieved by non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase . The disruption of the fungal cell wall results in osmotic stress, lysis, and death of the microorganism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in neutropenic mice, intraperitoneal caspofungin showed dose-dependent activity on survival .

Metabolic Pathways

This compound is thought to be metabolized independently of the cytochrome system, and it does not inhibit the cytochrome P450 isoenzymes .

Transport and Distribution

This compound is distributed into the extracellular fluid space, and it penetrates tissues, especially hepatic tissues .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the cell wall components of fungal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caspofungin Acetate-d4 is synthesized through a semi-synthetic process involving the fermentation of the fungus Glarea lozoyensis to produce pneumocandin B0, which is then chemically modified. The deuterated form is obtained by incorporating deuterium atoms into the molecule during the chemical modification process. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of this compound follows a similar process to that of Caspofungin Acetate. It involves large-scale fermentation of Glarea lozoyensis, followed by extraction and purification of pneumocandin B0. The semi-synthetic modification to produce this compound is then carried out under controlled conditions to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Caspofungin Acetate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered functional groups, while reduction may yield reduced forms of the compound with modified functional groups.

Scientific Research Applications

Caspofungin Acetate-d4 is widely used in scientific research for various applications, including:

Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the pharmacokinetics and metabolism of Caspofungin Acetate in biological systems.

Drug Interaction Studies: It is used to investigate potential drug interactions and the effects of other compounds on the metabolism of Caspofungin Acetate.

Biological Research: this compound is used in studies involving fungal cell wall synthesis and the mechanisms of antifungal resistance.

Medical Research: It is used to develop and optimize antifungal therapies for the treatment of fungal infections.

Comparison with Similar Compounds

Similar Compounds

Micafungin: Another echinocandin antifungal agent that inhibits beta-(1,3)-D-glucan synthesis.

Anidulafungin: Similar to Caspofungin, it is an echinocandin that targets the fungal cell wall.

Echinocandin B: The parent compound from which Caspofungin and other echinocandins are derived.

Uniqueness

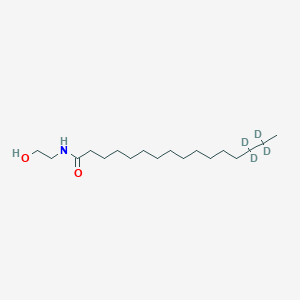

Caspofungin Acetate-d4 is unique due to the incorporation of deuterium atoms, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in biological systems. This makes this compound an invaluable tool in drug development and research.

Properties

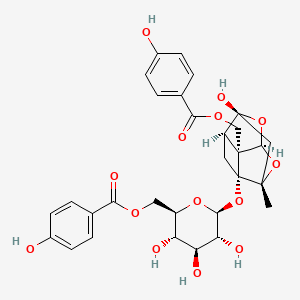

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIKNQVWKBUSNH-XXPLCQOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H88N10O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.